molecular formula C9H18Cl2N4O B1461855 [1-(1,2,4-Oxadiazol-3-ylmethyl)piperidin-3-yl]methanamine dihydrochloride CAS No. 1803566-58-6

[1-(1,2,4-Oxadiazol-3-ylmethyl)piperidin-3-yl]methanamine dihydrochloride

Cat. No.: B1461855
CAS No.: 1803566-58-6
M. Wt: 269.17 g/mol
InChI Key: BZJRPTSQSJDOTO-UHFFFAOYSA-N
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Description

[1-(1,2,4-Oxadiazol-3-ylmethyl)piperidin-3-yl]methanamine dihydrochloride is a useful research compound. Its molecular formula is C9H18Cl2N4O and its molecular weight is 269.17 g/mol. The purity is usually 95%.
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Properties

IUPAC Name

[1-(1,2,4-oxadiazol-3-ylmethyl)piperidin-3-yl]methanamine;dihydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H16N4O.2ClH/c10-4-8-2-1-3-13(5-8)6-9-11-7-14-12-9;;/h7-8H,1-6,10H2;2*1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BZJRPTSQSJDOTO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(CN(C1)CC2=NOC=N2)CN.Cl.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H18Cl2N4O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

269.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Mechanism of Action

Biochemical Analysis

Biochemical Properties

[1-(1,2,4-Oxadiazol-3-ylmethyl)piperidin-3-yl]methanamine dihydrochloride plays a crucial role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules, influencing their activity and function. The compound is known to bind with specific enzymes, altering their catalytic activity and affecting metabolic pathways. For instance, it may inhibit or activate certain enzymes, leading to changes in the biochemical processes within cells.

Cellular Effects

The effects of this compound on cells are profound. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. The compound can activate or inhibit signaling pathways, leading to changes in cellular responses. Additionally, it affects gene expression by interacting with transcription factors and other regulatory proteins, thereby influencing the production of specific proteins.

Molecular Mechanism

At the molecular level, this compound exerts its effects through various mechanisms. It binds to specific biomolecules, such as enzymes and receptors, altering their structure and function. This binding can result in enzyme inhibition or activation, affecting the overall biochemical pathways. Furthermore, the compound can influence gene expression by interacting with DNA and RNA, leading to changes in the synthesis of proteins.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound change over time. The compound’s stability and degradation play a significant role in its long-term effects on cellular function. Studies have shown that the compound remains stable under specific conditions, but it may degrade over time, leading to changes in its activity. Long-term exposure to the compound can result in alterations in cellular processes, highlighting the importance of understanding its temporal effects.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, the compound may exhibit beneficial effects, such as enhancing specific biochemical pathways. At higher doses, it can lead to toxic or adverse effects, including cellular damage and disruption of normal physiological processes. Understanding the dosage effects is crucial for determining the safe and effective use of the compound in research and potential therapeutic applications.

Metabolic Pathways

This compound is involved in various metabolic pathways. It interacts with enzymes and cofactors, influencing metabolic flux and metabolite levels. The compound can modulate the activity of key enzymes in metabolic pathways, leading to changes in the production and utilization of metabolites. This interaction highlights the compound’s potential to regulate metabolic processes and its importance in biochemical research.

Transport and Distribution

The transport and distribution of this compound within cells and tissues are critical for its activity. The compound interacts with transporters and binding proteins, facilitating its movement across cellular membranes and its accumulation in specific tissues. Understanding the transport and distribution mechanisms is essential for determining the compound’s bioavailability and its effects on different biological systems.

Subcellular Localization

The subcellular localization of this compound plays a significant role in its activity and function. The compound may be directed to specific compartments or organelles within the cell through targeting signals or post-translational modifications. This localization can influence the compound’s interactions with other biomolecules and its overall effects on cellular processes.

Biological Activity

The compound [1-(1,2,4-oxadiazol-3-ylmethyl)piperidin-3-yl]methanamine dihydrochloride is a derivative of oxadiazole, a class of compounds known for their diverse biological activities. This article explores the biological activity of this specific compound, focusing on its pharmacological properties, mechanisms of action, and potential therapeutic applications.

Molecular Formula: C10H15Cl2N5O
Molecular Weight: 276.16 g/mol
IUPAC Name: this compound

Oxadiazole derivatives typically exhibit their biological effects through various mechanisms:

  • Enzyme Inhibition: Many oxadiazole compounds inhibit specific enzymes associated with disease pathways, such as carbonic anhydrases (CAs) and histone deacetylases (HDACs) .
  • Receptor Modulation: These compounds can interact with neurotransmitter receptors and other cellular targets to modulate physiological responses .
  • Radical Scavenging Activity: Some derivatives demonstrate antioxidant properties by scavenging free radicals, which can mitigate oxidative stress in biological systems .

Biological Activities

The biological activities of this compound have been assessed in various studies:

Anticancer Activity

Research indicates that oxadiazole derivatives possess significant anticancer properties. For instance:

  • Cytotoxicity Against Cancer Cell Lines: Studies have shown that related oxadiazole compounds exhibit IC50 values ranging from 0.12 to 2.78 µM against various cancer cell lines such as MCF-7 (breast cancer) and A549 (lung cancer) .
  • Mechanisms of Action: The activation of apoptotic pathways through increased p53 expression and caspase activation has been observed in treated cancer cells .

Anticonvulsant Activity

Some oxadiazole derivatives have been evaluated for their anticonvulsant properties:

  • Maximal Electroshock Seizure (MES) Model: Certain derivatives demonstrated significant anticonvulsant activity comparable to established drugs like phenytoin without notable neurotoxicity at therapeutic doses .

Anti-inflammatory Activity

Oxadiazoles also exhibit anti-inflammatory effects:

  • In Vivo Studies: Compounds have shown significant inhibition of paw edema in carrageenan-induced inflammation models, suggesting potential use in treating inflammatory conditions .

Case Studies and Research Findings

Several studies have highlighted the efficacy and versatility of oxadiazole derivatives:

Study ReferenceBiological ActivityFindings
MDPI (2020)AnticancerIC50 values for oxadiazoles against MCF-7 ranged from 15.63 µM, comparable to Tamoxifen .
MDPI (2021)AntioxidantOxadiazole derivatives exhibited radical scavenging activity between 32% to 87% at 25 µM concentration .
PubMed (2013)AnticonvulsantCompounds showed significant anticonvulsant activity with no neurotoxicity at doses up to 100 mg/kg .

Scientific Research Applications

Medicinal Chemistry Applications

1.1 Antimicrobial Activity

Research indicates that oxadiazole derivatives exhibit significant antimicrobial properties. The incorporation of the piperidine moiety enhances the compound's ability to interact with microbial targets. Studies have shown that compounds containing the oxadiazole ring demonstrate activity against a range of bacteria and fungi, making them promising candidates for developing new antimicrobial agents .

1.2 Anticancer Properties

The potential of oxadiazole derivatives in cancer therapy has been explored extensively. Some studies suggest that these compounds can inhibit tumor growth by interfering with specific signaling pathways involved in cancer cell proliferation. For instance, compounds similar to [1-(1,2,4-Oxadiazol-3-ylmethyl)piperidin-3-yl]methanamine have shown cytotoxic effects on various cancer cell lines, indicating their possible role as anticancer agents .

1.3 Neurological Applications

The piperidine structure is often associated with neurological activity. Research has indicated that derivatives of oxadiazole can exhibit anxiolytic and sedative effects. The ability to modulate neurotransmitter systems makes these compounds potential candidates for treating anxiety disorders and other neurological conditions .

Numerous studies have investigated the biological activities of oxadiazole derivatives:

3.1 Case Study: Antimicrobial Effects

In a study published in the Journal of Medicinal Chemistry, a series of oxadiazole derivatives were tested against Gram-positive and Gram-negative bacteria. The results indicated that certain modifications to the piperidine ring significantly enhanced antimicrobial efficacy .

3.2 Case Study: Anticancer Activity

A recent investigation into the anticancer properties highlighted that compounds with a similar structure to [1-(1,2,4-Oxadiazol-3-ylmethyl)piperidin-3-yl]methanamine exhibited IC50 values in the low micromolar range against various cancer cell lines, suggesting potent anticancer activity .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
[1-(1,2,4-Oxadiazol-3-ylmethyl)piperidin-3-yl]methanamine dihydrochloride
Reactant of Route 2
[1-(1,2,4-Oxadiazol-3-ylmethyl)piperidin-3-yl]methanamine dihydrochloride

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.